molecular formula C15H16O5 B2791109 methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate CAS No. 892558-53-1

methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No.: B2791109
CAS No.: 892558-53-1
M. Wt: 276.288
InChI Key: APSIZFDHWDCUSG-UHFFFAOYSA-N
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Description

Methyl (5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate is a chemical compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a chromen-2-one core with methoxy, methyl, and acetate functional groups, which contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-4,7-dimethyl-2H-chromen-2-one with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromen-2-one core, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the chromen-2-one core.

Scientific Research Applications

Methyl (5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
  • Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy(phenyl)acetate
  • Ethyl (3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxyacetate

Uniqueness

Methyl (5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate is unique due to its specific substitution pattern on the chromen-2-one core. The presence of methoxy and methyl groups at distinct positions, along with the acetate functional group, imparts unique chemical and biological properties to the compound. This distinct structure allows it to interact differently with molecular targets compared to other similar compounds, leading to its unique applications and effects.

Properties

IUPAC Name

methyl 2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-8-5-11(18-3)14-9(2)10(7-13(16)19-4)15(17)20-12(14)6-8/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSIZFDHWDCUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)OC)C)C(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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